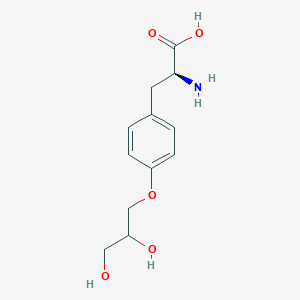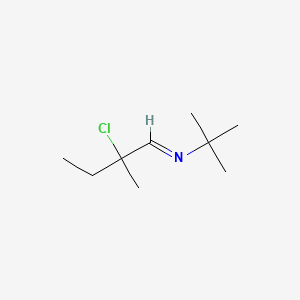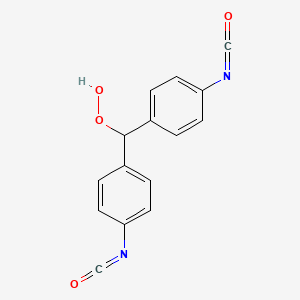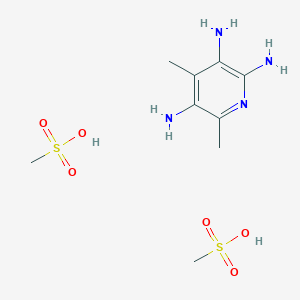
(2,3-Diamino-6-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Diamino-6-methylphenyl)methanol is an organic compound that features both amino and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Diamino-6-methylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of a corresponding nitro compound. For instance, the reduction of 2,3-dinitro-6-methylphenol using a suitable reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon can yield the desired diamino compound. Another method involves the use of Grignard reagents, where a Grignard reagent reacts with a carbonyl compound to form the alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Diamino-6-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2,3-Diamino-6-methylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2,3-Diamino-6-methylphenyl)methanol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diaminophenol: Similar structure but lacks the methyl group.
2,3-Diamino-6-methylphenol: Similar structure but lacks the hydroxyl group on the methanol moiety.
2,3-Diamino-4-methylphenol: Similar structure but with a different position of the methyl group.
Uniqueness
(2,3-Diamino-6-methylphenyl)methanol is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
65658-21-1 |
|---|---|
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(2,3-diamino-6-methylphenyl)methanol |
InChI |
InChI=1S/C8H12N2O/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3,11H,4,9-10H2,1H3 |
Clé InChI |
LTPZLZQMJWKZOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)N)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)







![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)

